molecular formula C19H26N2O4 B12341792 tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B12341792
M. Wt: 346.4 g/mol
InChI Key: GTHIMSKFPVNTLG-PCKAHOCUSA-N
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Description

tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the tert-butyl and benzyloxycarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler compounds with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical studies.

Medicine

In medicine, tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the field of enzyme inhibition and receptor modulation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate include other bicyclic compounds with similar functional groups. Examples include:

  • tert-Butyl (2S)-2-{[(methoxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-Butyl (2S)-2-{[(ethoxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

The uniqueness of tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate lies in its specific combination of functional groups and bicyclic structure. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl (2S)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14?,15-,16?/m0/s1

InChI Key

GTHIMSKFPVNTLG-PCKAHOCUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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